molecular formula C9H4ClF4NO3 B13456231 3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid

3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid

Cat. No.: B13456231
M. Wt: 285.58 g/mol
InChI Key: ZLADUKOFPDYEKP-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid is an organic compound with a complex structure that includes chlorine, fluorine, and trifluoroacetamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the trifluoroacetamido group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, amines, and alcohols, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance the compound’s binding affinity and selectivity, while the chlorine and fluorine atoms can modulate its electronic properties. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Chloro-3-fluoropyridine-6-carboxylic acid

Uniqueness

3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C9H4ClF4NO3

Molecular Weight

285.58 g/mol

IUPAC Name

3-chloro-2-fluoro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H4ClF4NO3/c10-3-1-2-4(5(6(3)11)7(16)17)15-8(18)9(12,13)14/h1-2H,(H,15,18)(H,16,17)

InChI Key

ZLADUKOFPDYEKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)C(F)(F)F)C(=O)O)F)Cl

Origin of Product

United States

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